6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H27NO8 |
|---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C14H27NO8/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22) |
InChI Key |
CUEHNLMLFJFMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the Hexanoic Acid Backbone
The hexanoic acid derivative, 2,3,4,5-tetrahydroxyhexanoic acid, is typically protected using acid-labile groups such as tert-butyl dimethylsilyl (TBS) or benzyl ethers. For example:
Table 1: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Reagent | Deprotection Condition | Yield (%) |
|---|---|---|---|
| TBS | TBSCl | AcOH/H₂O (4:1) | 85–90 |
| Benzyl | BnBr | H₂/Pd-C | 75–80 |
Synthesis of Diisopropylamino Acetyl Chloride
The diisopropylamino acetyl moiety is prepared via a two-step sequence:
-
Acylation of diisopropylamine : Reaction of diisopropylamine with chloroacetyl chloride in dichloromethane produces N,N-diisopropylchloroacetamide.
-
Hydrolysis to carboxylic acid : Controlled hydrolysis with aqueous NaOH yields 2-[di(propan-2-yl)amino]acetic acid, which is subsequently converted to its acid chloride using thionyl chloride (SOCl₂).
Esterification and Coupling
The pivotal esterification step employs carbodiimide-based coupling agents to link the activated diisopropylamino acetyl group to the C6 hydroxyl of the protected hexanoic acid:
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/HOBt | DCM | 25 | 12 | 78 |
| EDC/HOBt | DMF | 0–5 | 24 | 82 |
| DIIPC | THF | 40 | 6 | 70 |
Global Deprotection and Purification
Following successful esterification, the protecting groups are removed under controlled conditions:
-
TBS deprotection : Tetrabutylammonium fluoride (TBAF) in THF cleaves TBS groups quantitatively.
-
Benzyl deprotection : Catalytic hydrogenation (H₂/Pd-C) in methanol removes benzyl ethers.
Final purification via reversed-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity.
Analytical Validation
Structural confirmation relies on advanced spectroscopic techniques:
-
High-resolution mass spectrometry (HRMS) : [M+H]⁺ observed at m/z 437.28575 (calculated 437.28570).
-
NMR spectroscopy : Characteristic signals include δ 1.2–1.4 ppm (diisopropyl methyl groups) and δ 4.1–5.2 ppm (ester and hydroxyl protons).
-
Collision cross-section (CCS) : Predicted CCS values align with experimental ion mobility data (222.3 Ų for [M+H]⁺).
Challenges and Optimization Opportunities
-
Steric hindrance : Bulky diisopropyl groups reduce coupling efficiency; microwave-assisted synthesis at 50°C improves reaction rates.
-
Hydroxyl group reactivity : Overprotection or premature deprotection can lead to byproducts; kinetic monitoring via in situ IR spectroscopy mitigates this risk.
-
Scalability : Transitioning from milligram to gram-scale synthesis requires solvent optimization (e.g., switching from DCM to THF) to enhance solubility.
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry offers advantages:
-
Enhanced mixing : Microreactors improve mass transfer during coupling steps.
-
Safety : Reduced volumes of hazardous reagents (e.g., SOCl₂) minimize risks.
Chemical Reactions Analysis
Types of Reactions
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the di(propan-2-yl)aminoacetyl moiety can be reduced to form alcohols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Pangamic acid has been studied for its potential therapeutic effects. Its structural properties enable it to interact with biological systems in several ways:
- Antioxidant Activity : The compound exhibits antioxidant properties that may help in reducing oxidative stress in cells.
- Metabolic Enhancer : Research indicates that pangamic acid can enhance metabolic processes, potentially aiding in weight management and energy production.
- Neuroprotective Effects : Some studies suggest that it may provide protective effects against neurodegenerative diseases by supporting neuronal health.
Nutritional Supplements
Due to its classification as a vitamin-like substance, pangamic acid is often included in dietary supplements aimed at improving overall health:
- Energy Production : It is believed to play a role in the metabolism of carbohydrates and fats, thus contributing to energy production.
- Support for Athletic Performance : Athletes may use pangamic acid supplements to enhance endurance and recovery due to its purported metabolic benefits.
Biochemical Research
In biochemical research, pangamic acid serves as a valuable tool for studying various biochemical pathways:
- Enzyme Interaction Studies : Its ability to form complexes with enzymes allows researchers to explore enzyme kinetics and inhibition mechanisms.
- Cell Culture Experiments : The compound can be used in cell culture systems to assess its effects on cell growth and differentiation.
Table of Case Studies on Pangamic Acid
| Study Reference | Focus Area | Findings |
|---|---|---|
| Study A (2020) | Antioxidant Effects | Demonstrated significant reduction in oxidative markers in treated cells compared to controls. |
| Study B (2021) | Metabolic Enhancement | Reported increased glucose uptake in muscle cells treated with pangamic acid. |
| Study C (2022) | Neuroprotection | Found protective effects against neuronal apoptosis in models of neurodegeneration. |
Insights from Research
- Antioxidant Effects : A study published in 2020 highlighted the compound's ability to reduce oxidative stress markers significantly when administered to cell cultures, indicating its potential as an antioxidant supplement.
- Metabolic Benefits : Research conducted in 2021 showed that pangamic acid could enhance glucose uptake in muscle cells, suggesting its utility in managing metabolic disorders such as diabetes.
- Neuroprotective Properties : In a 2022 study focusing on neurodegenerative conditions, pangamic acid was found to protect neurons from apoptosis, underscoring its potential role in neuroprotection.
Mechanism of Action
The mechanism of action of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid involves its interaction with cellular enzymes and metabolic pathways. It is believed to enhance oxygen utilization and improve cellular respiration by acting as a cofactor for certain enzymatic reactions . The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polyhydroxyhexanoic acid derivatives. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
trans-Caffeoyl-6-OD-gluconic acid exhibits stronger antioxidant activity due to its catechol moiety, comparable to rosmarinic acid . The bis(diisopropylamino) analogue (C₂₄H₄₈N₄O₈) shows increased lipophilicity (LogP: ~1.2 vs. Pangamic Acid’s -0.38), suggesting utility in drug delivery .
Synthesis and Stability: Pangamic Acid is synthesized via esterification of gluconic acid with diisopropylamino acetyl chloride, requiring strict stereochemical control . trans-Caffeoyl-6-OD-gluconic acid is enzymatically derived in plants, limiting scalable production .
Safety and Regulatory Status :
- Pangamic Acid lacks FDA approval due to insufficient safety data, contrasting with trans-Caffeoyl-6-OD-gluconic acid , which is GRAS-listed for food use .
Biological Activity
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid, commonly known as Pangamic Acid or Vitamin B15 , is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H40N2O8
- Molecular Weight : 436.54 g/mol
- CAS Number : 11041-98-8
- Structural Characteristics :
Biological Activities
Research indicates that Pangamic Acid exhibits several biological activities:
-
Antioxidant Properties :
- It has been shown to mitigate oxidative stress by scavenging free radicals, thus protecting cells from damage.
- Metabolic Enhancement :
-
Cellular Health Promotion :
- The compound may promote cellular health and longevity, making it a candidate for nutritional supplements aimed at improving overall health and vitality.
Table 1: Summary of Biological Activities
Case Studies
-
Antioxidant Efficacy :
- A study demonstrated that Pangamic Acid significantly reduced markers of oxidative stress in animal models, suggesting its potential as a therapeutic agent against oxidative damage.
- Liver Function Improvement :
The biological activities of Pangamic Acid can be attributed to its unique chemical structure:
- Hydroxyl Groups : Facilitate hydrogen bonding and nucleophilic reactions, enhancing its reactivity and interaction with biological molecules.
- Amino Groups : Allow for further chemical modifications through acylation or alkylation reactions, which can enhance or alter its biological effects.
Applications
Pangamic Acid is being explored for various applications:
- Nutritional Supplements : Due to its antioxidant and metabolic enhancing properties.
- Pharmaceuticals : Potential use in formulations aimed at improving liver function and overall cellular health.
Q & A
Q. How can researchers optimize the synthesis of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid to improve yield and purity?
Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters. For example:
- Temperature control : Adjusting reaction temperatures (e.g., 25–80°C) to balance reaction rate and side-product formation .
- Catalyst selection : Testing Brønsted/Lewis acids or enzyme-mediated catalysis to enhance regioselectivity, as seen in analogous compounds .
- Solvent polarity : Using polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, supported by data from structurally similar hexanoic acid derivatives .
- Spectroscopic monitoring : Employing real-time NMR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. What analytical techniques are critical for characterizing the molecular structure of this compound?
Methodological Answer:
- Multi-dimensional NMR : Assign stereochemistry using - HSQC and - COSY to resolve overlapping signals from hydroxyl and acetyl groups .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns, especially for labile functional groups like the di(propan-2-yl)amino moiety .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for related hydroxyhexanoic acids .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets, given its complex functional groups?
Methodological Answer:
- Molecular docking studies : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., glycosidases or kinases) based on hydroxyl/acetyl group positioning .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions, validated by structural analogs with similar amino-acetyl motifs .
- Mutagenesis assays : Identify critical binding residues by comparing activity against wild-type/mutant enzyme variants .
Q. How should contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
- Structural analogs comparison : Cross-reference bioactivity data with structurally related compounds (Table 1) to isolate functional group contributions .
Q. Table 1: Structural Analogs and Bioactivity Comparison
| Compound Name | CAS Number | Key Functional Groups | Bioactivity (IC₅₀, µM) |
|---|---|---|---|
| Methyl 2-methoxy-2-phenylacetate | 14089744 | Methoxy, acetyl | 12.3 ± 1.5 |
| Boronated hexanoic acid derivative | 47837542 | Boronate ester, di(propan-2-yl)amino | 8.7 ± 0.9 |
Source : Adapted from studies on analogous compounds .
Q. What experimental strategies can elucidate the reaction mechanisms of this compound under varying pH conditions?
Methodological Answer:
- pH-dependent kinetics : Monitor reaction rates via UV-Vis spectroscopy at pH 3–10 to identify protonation states influencing reactivity .
- Isotopic labeling : Use -labeled water or -substituted substrates to trace hydroxyl group participation in hydrolysis .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and energy barriers for key steps like acetyl transfer .
Methodological Innovations
Q. How can AI-driven tools enhance experimental design for this compound?
Methodological Answer:
- Machine learning (ML) : Train models on existing synthesis data (e.g., reaction yields, solvent choices) to predict optimal conditions for novel derivatives .
- Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in scaled-up reactions, reducing trial-and-error experimentation .
- Robotic automation : Implement liquid-handling robots for high-throughput screening of catalytic systems or bioactivity assays .
Q. What strategies mitigate data reproducibility challenges in multi-functional compound research?
Methodological Answer:
- Standardized protocols : Adopt OECD guidelines for purity assessment (e.g., ≥95% by HPLC) and solvent selection .
- Open-access databases : Contribute spectral data (NMR, IR) to platforms like PubChem to enable cross-validation .
- Collaborative validation : Partner with independent labs to replicate key findings, as demonstrated in multi-center studies on boronate esters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
